molecular formula C15H19ClN4O3 B7070411 N-[3-(4-acetylpiperazin-1-yl)-3-oxopropyl]-3-chloropyridine-4-carboxamide

N-[3-(4-acetylpiperazin-1-yl)-3-oxopropyl]-3-chloropyridine-4-carboxamide

Cat. No.: B7070411
M. Wt: 338.79 g/mol
InChI Key: QQFATJFNSCFHMR-UHFFFAOYSA-N
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Description

N-[3-(4-acetylpiperazin-1-yl)-3-oxopropyl]-3-chloropyridine-4-carboxamide is a synthetic organic compound with a complex structure that includes a piperazine ring, a chloropyridine moiety, and a carboxamide group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

N-[3-(4-acetylpiperazin-1-yl)-3-oxopropyl]-3-chloropyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN4O3/c1-11(21)19-6-8-20(9-7-19)14(22)3-5-18-15(23)12-2-4-17-10-13(12)16/h2,4,10H,3,5-9H2,1H3,(H,18,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQFATJFNSCFHMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C(=O)CCNC(=O)C2=C(C=NC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-acetylpiperazin-1-yl)-3-oxopropyl]-3-chloropyridine-4-carboxamide typically involves multiple steps:

  • Formation of the Piperazine Derivative: : The initial step involves the acetylation of piperazine to form 4-acetylpiperazine. This can be achieved by reacting piperazine with acetic anhydride under reflux conditions.

  • Attachment of the Propyl Chain: : The next step involves the introduction of a 3-oxopropyl group to the acetylpiperazine. This can be done through a Michael addition reaction using an appropriate Michael acceptor such as acrylamide.

  • Formation of the Chloropyridine Moiety: : The chloropyridine component is synthesized separately, often starting from 3-chloropyridine. This can involve halogenation reactions to introduce the chlorine atom at the desired position.

  • Coupling Reaction: : The final step involves coupling the 3-oxopropyl-acetylpiperazine with the chloropyridine derivative. This can be achieved through an amide bond formation reaction, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-acetylpiperazin-1-yl)-3-oxopropyl]-3-chloropyridine-4-carboxamide can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized at the piperazine ring or the propyl chain, potentially forming N-oxides or ketones.

  • Reduction: : Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

  • Substitution: : The chloropyridine moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be facilitated by bases such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce alcohols or amines. Substitution reactions would result in derivatives where the chlorine atom is replaced by another functional group.

Scientific Research Applications

N-[3-(4-acetylpiperazin-1-yl)-3-oxopropyl]-3-chloropyridine-4-carboxamide has several applications in scientific research:

  • Medicinal Chemistry: : This compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with various biological targets.

  • Biological Studies: : It is used in research to understand its effects on cellular processes and its potential as a therapeutic agent.

  • Chemical Biology: : The compound serves as a tool to probe biological pathways and mechanisms, helping to elucidate the roles of specific proteins and enzymes.

  • Industrial Applications: : It may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism by which N-[3-(4-acetylpiperazin-1-yl)-3-oxopropyl]-3-chloropyridine-4-carboxamide exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-[3-(4-acetylpiperazin-1-yl)-3-oxopropyl]-3-bromopyridine-4-carboxamide: Similar structure but with a bromine atom instead of chlorine.

    N-[3-(4-acetylpiperazin-1-yl)-3-oxopropyl]-3-fluoropyridine-4-carboxamide: Similar structure but with a fluorine atom instead of chlorine.

    N-[3-(4-acetylpiperazin-1-yl)-3-oxopropyl]-3-methylpyridine-4-carboxamide: Similar structure but with a methyl group instead of chlorine.

Uniqueness

The uniqueness of N-[3-(4-acetylpiperazin-1-yl)-3-oxopropyl]-3-chloropyridine-4-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorine atom in the pyridine ring can influence its reactivity and interactions with biological targets, making it a valuable compound for various research applications.

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